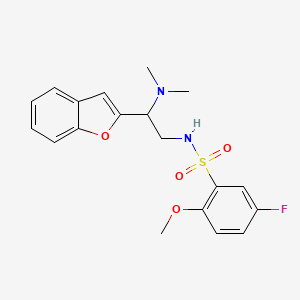

![molecular formula C14H12N4O3S2 B2443890 1H-苯并[d][1,2,3]三唑-1-基(2-(吡啶-2-基二硫代)乙基)碳酸酯 CAS No. 913168-10-2](/img/structure/B2443890.png)

1H-苯并[d][1,2,3]三唑-1-基(2-(吡啶-2-基二硫代)乙基)碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

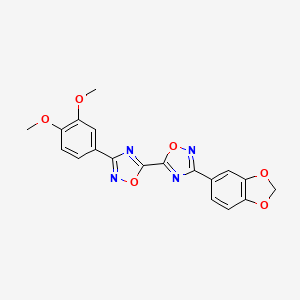

The compound is a derivative of benzo[d][1,2,3]triazol-1-yl . Benzo[d][1,2,3]triazol-1-yl derivatives have been synthesized and studied for their biological activities . They have shown potent antidiabetic, anticancer, and antioxidant activities .

Synthesis Analysis

In one study, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized . The synthesis involved the use of IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The structure of these compounds was characterized using 1H NMR, 13C NMR, and HR-MS . In one case, the structure of a compound was solved unambiguously by single-crystal X-ray diffraction (SXRD) .Chemical Reactions Analysis

The synthesis of these compounds involved a mixture of 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, substituted acetophenones, and 4H-1,2,4-triazol-3-amine .科学研究应用

Ligand Chemistry and Catalysis

The compound’s unique structure makes it an excellent ligand for transition metal-catalyzed reactions. Researchers have employed it in palladium-free synthetic protocols for thio-arylation, Sonogashira coupling, and other coupling reactions. Notably, it serves as a cost-effective, thermally stable alternative to traditional ligands, enabling efficient transformations without the need for copper or amine co-catalysts .

Peptide Synthesis

In chiral acylation, (1H-benzo[d][1,2,3]triazol-1-yl)methanol , a close analogue of our compound, has been used for advantageous peptide syntheses. By incorporating protected α-aminoacylbenzotriazoles, researchers achieve efficient peptide bond formation. The compound’s stability and ease of use contribute to its popularity in peptide chemistry .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

benzotriazol-1-yl 2-(pyridin-2-yldisulfanyl)ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S2/c19-14(20-9-10-22-23-13-7-3-4-8-15-13)21-18-12-6-2-1-5-11(12)16-17-18/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPACOYLOTZHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OC(=O)OCCSSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2443816.png)

![N-(2,6-dimethylphenyl)-2-({1-[(2,6-dimethylphenyl)carbamoyl]ethyl}disulfanyl)propanamide](/img/structure/B2443817.png)

![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2443818.png)

![4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2443820.png)

![methyl 1-[(2-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2443821.png)

![1-[4-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2443822.png)

![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)

![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)

![2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2443828.png)